5-[(4-Chlorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Overview
Description
5-[(4-Chlorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione is an organic compound characterized by its unique structure, which includes a chlorophenyl group attached to a dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Chlorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the condensation of 4-chlorobenzaldehyde with 2,2-dimethyl-1,3-dioxane-4,6-dione under basic conditions. A common method includes:
Reactants: 4-chlorobenzaldehyde and 2,2-dimethyl-1,3-dioxane-4,6-dione.
Catalyst: A base such as sodium hydroxide or potassium carbonate.
Solvent: Often an alcohol like ethanol or methanol.
Conditions: The reaction mixture is typically heated under reflux for several hours to ensure complete condensation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature and pH, which are critical for optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chlorophenyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups within the dioxane ring, potentially converting them to alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorobenzoic acid derivatives, while reduction could produce hydroxylated dioxane derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-[(4-Chlorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Studies may focus on its ability to interact with specific biological targets, such as enzymes or receptors, which could lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the synthesis of polymers and other materials. Its stability and reactivity make it a valuable component in the production of high-performance materials.
Mechanism of Action
The mechanism by which 5-[(4-Chlorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione exerts its effects depends on its interaction with molecular targets. For instance, if used as a pharmaceutical agent, it may bind to specific enzymes or receptors, altering their activity and leading to therapeutic effects. The exact pathways involved can vary based on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-[(4-Bromophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione: Similar structure but with a bromine atom instead of chlorine.
5-[(4-Methylphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione: Contains a methyl group instead of chlorine.
5-[(4-Nitrophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione: Features a nitro group in place of chlorine.
Uniqueness
The presence of the chlorophenyl group in 5-[(4-Chlorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes it distinct from its analogs, which may have different reactivity profiles and applications.
Properties
IUPAC Name |
5-[(4-chlorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO4/c1-13(2)17-11(15)10(12(16)18-13)7-8-3-5-9(14)6-4-8/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJDRVWHPONYCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CC2=CC=C(C=C2)Cl)C(=O)O1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70327175 | |
Record name | NSC636629 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70327175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15851-87-3 | |
Record name | NSC636629 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70327175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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